molecular formula C22H28N2O6S B7700589 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B7700589
M. Wt: 448.5 g/mol
InChI Key: LOXUVBUAYYZPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide acts as a highly selective agonist of the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the modulation of pain perception, mood, and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward processing. It has also been shown to have anti-inflammatory properties and to be neuroprotective in certain contexts.

Advantages and Limitations for Lab Experiments

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has a number of advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, which makes it a useful tool for investigating the physiological and biochemical effects of delta-opioid receptor activation. It also has a relatively long half-life, which allows for extended periods of receptor activation. However, this compound also has some limitations. It has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. One area of interest is the investigation of the role of the delta-opioid receptor in the development and treatment of addiction. This compound has been shown to have potential as a treatment for opioid addiction, and further research in this area could lead to the development of new therapies. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of pain, mood disorders, and neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its off-target effects at high concentrations.

Synthesis Methods

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with paraformaldehyde to form a piperidine intermediate. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. The final step involves the reaction of the amine derivative with 1-(methylsulfonyl)-3-nitrobenzene, followed by reduction to form this compound.

Scientific Research Applications

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. This compound has been used to investigate the role of the delta-opioid receptor in pain modulation, mood regulation, and addiction.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-18-6-4-16(5-7-18)15-23-22(25)17-10-12-24(13-11-17)31(26,27)19-8-9-20(29-2)21(14-19)30-3/h4-9,14,17H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXUVBUAYYZPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.